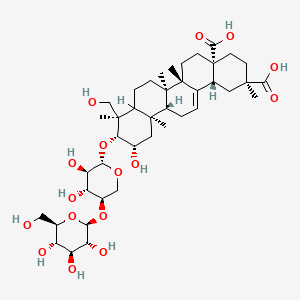
Esculentoside F
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Esculentoside F is a natural product found in Phytolacca acinosa with data available.
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Properties
Esculentoside F has been studied for its ability to modulate inflammatory responses. Research indicates that it can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). These effects are mediated through the suppression of the nuclear factor kappa B (NF-κB) signaling pathway, which is crucial in regulating inflammation.
Key Findings:
- Inhibition of NF-κB translocation in macrophages.
- Reduction in nitric oxide production in inflammatory models.
Anticancer Activities
Numerous studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines. It exhibits significant cytotoxic effects by inducing cell cycle arrest and apoptosis in cancer cells.
Case Studies:
- Colorectal Cancer: this compound demonstrated an IC50 ranging from 16 to 24 μM against colorectal cancer cell lines (HT-29, HCT-116, SW620), effectively halting proliferation and colony formation .
- Mechanism of Action: Research suggests that it targets the IL-6/STAT3 signaling pathway, which is often dysregulated in cancers .
Potential Antiviral Activity
Recent investigations have suggested that this compound may possess antiviral properties, particularly against SARS-CoV-2. It acts as a spike protein blocker, potentially preventing viral entry into host cells.
Research Insights:
- Demonstrated efficacy in inhibiting viral binding and entry mechanisms.
- Considered for further development as a therapeutic agent due to its low toxicity profile .
Pharmacological Insights
This compound's pharmacological profile includes:
- Antifungal Activity: Exhibits efficacy against various fungal strains, indicating a broad spectrum of antimicrobial properties.
- Neuroprotective Effects: Preliminary studies suggest potential benefits in neurological disorders through anti-inflammatory mechanisms.
Data Summary Table
| Application | Mechanism of Action | Key Findings |
|---|---|---|
| Anti-inflammatory | Inhibition of NF-κB signaling | Reduced cytokine production |
| Anticancer | Induction of apoptosis and cell cycle arrest | IC50: 16-24 μM in colorectal cells |
| Antiviral | Spike protein inhibition | Effective against SARS-CoV-2 |
| Antifungal | Disruption of fungal cell integrity | Broad-spectrum antifungal activity |
| Neuroprotective | Anti-inflammatory effects in neural models | Potential benefits in neuroprotection |
Eigenschaften
CAS-Nummer |
95263-31-3 |
|---|---|
Molekularformel |
C41H64O16 |
Molekulargewicht |
812.9 g/mol |
IUPAC-Name |
(2R,4aR,6aR,6aS,6bR,9R,10R,11S,12aR,14bR)-10-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylic acid |
InChI |
InChI=1S/C41H64O16/c1-36(34(50)51)10-12-41(35(52)53)13-11-39(4)19(20(41)14-36)6-7-25-37(2)15-21(44)31(38(3,18-43)24(37)8-9-40(25,39)5)57-32-29(48)27(46)23(17-54-32)56-33-30(49)28(47)26(45)22(16-42)55-33/h6,20-33,42-49H,7-18H2,1-5H3,(H,50,51)(H,52,53)/t20-,21+,22-,23-,24?,25-,26-,27+,28+,29-,30-,31+,32+,33+,36-,37+,38+,39-,40-,41+/m1/s1 |
InChI-Schlüssel |
IZWDXDONQAMEHX-BZMKVPAPSA-N |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(CO6)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)C)C)C2C1)C)C(=O)O)C(=O)O |
Isomerische SMILES |
C[C@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(C[C@@H]([C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)C)C)[C@H]2C1)C)C(=O)O)C(=O)O |
Kanonische SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(CO6)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)C)C)C2C1)C)C(=O)O)C(=O)O |
Synonyme |
esculentoside F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















